molecular formula C17H20INO2 B2603255 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide CAS No. 1046808-44-9

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide

Cat. No.: B2603255
CAS No.: 1046808-44-9
M. Wt: 397.256
InChI Key: ZVCPOIZJPFDISC-HRNDJLQDSA-M
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Description

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with an ethyl group and a styryl group that contains two methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide typically involves the reaction of 4-ethylpyridine with 2,3-dimethoxybenzaldehyde in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:

    Base: Commonly used bases include sodium hydroxide or potassium carbonate.

    Solvent: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile.

    Temperature: The reaction mixture is typically heated to reflux to facilitate the formation of the styryl intermediate.

    Quaternization: The intermediate is then treated with methyl iodide to form the final pyridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the styryl group or the pyridinium ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide involves its interaction with specific molecular targets. In medicinal chemistry, it may exert its effects by:

    Binding to DNA: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular metabolism, thereby affecting cell viability.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethoxystyryl)-1-methylpyridinium iodide: Similar structure but with a methyl group instead of an ethyl group.

    4-(3,4-Dimethoxystyryl)-1-ethylpyridinium iodide: Similar structure but with methoxy groups at different positions.

    2-(2,5-Dimethoxystyryl)-1-methylpyridinium iodide: Similar structure but with methoxy groups at different positions and a methyl group.

Uniqueness

4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions of the styryl group may enhance its ability to interact with biological targets and improve its solubility in organic solvents.

Properties

IUPAC Name

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2.HI/c1-4-18-12-10-14(11-13-18)8-9-15-6-5-7-16(19-2)17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCPOIZJPFDISC-HRNDJLQDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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